molecular formula C9H8N4O B151749 (5-Amino-1H-pyrazol-4-YL)(pyridin-2-YL)methanone CAS No. 931114-35-1

(5-Amino-1H-pyrazol-4-YL)(pyridin-2-YL)methanone

Cat. No.: B151749
CAS No.: 931114-35-1
M. Wt: 188.19 g/mol
InChI Key: DFXNAJDPHAGQPI-UHFFFAOYSA-N
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Description

(5-Amino-1H-pyrazol-4-YL)(pyridin-2-YL)methanone: is a heterocyclic compound with the molecular formula C9H8N4O and a molecular weight of 188.19 g/mol This compound features a pyrazole ring substituted with an amino group at the 5-position and a pyridine ring at the 2-position of the methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-1H-pyrazol-4-YL)(pyridin-2-YL)methanone typically involves the condensation of appropriate pyrazole and pyridine derivatives. One common method involves the reaction of 5-amino-1H-pyrazole with 2-pyridinecarboxaldehyde under acidic or basic conditions to form the desired methanone derivative. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalysts like hydrochloric acid or basic catalysts like sodium hydroxide

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-1H-pyrazol-4-YL)(pyridin-2-YL)methanone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Nitro derivatives of the pyrazole ring.

    Reduction: Alcohol derivatives of the methanone group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Amino-1H-pyrazol-4-YL)(pyridin-2-YL)methanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including enzyme inhibition and receptor modulation.

    Industry: Utilized in the development of novel materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Amino-1H-pyrazol-4-YL)(pyridin-2-YL)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyrazole and pyridine rings allows for versatile reactivity and potential interactions with various biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(5-amino-1H-pyrazol-4-yl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c10-9-6(5-12-13-9)8(14)7-3-1-2-4-11-7/h1-5H,(H3,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXNAJDPHAGQPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=C(NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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